Chromanol 293B

Overview

Description

Chromanol 293B is a chemical compound known for its potent inhibitory effects on potassium channel proteins, specifically the slow delayed rectifier potassium current (I_Ks).

Mechanism of Action

Target of Action

Chromanol 293B is a potent inhibitor of the potassium channel protein KvLQT1 . This protein plays a crucial role in the repolarization of the cardiac action potential, and its inhibition can have significant effects on cardiac function .

Mode of Action

This compound selectively blocks the slow delayed rectifier potassium current (IKs) with an IC50 of 1-10 μM . It also weakly inhibits the KATP channel . In human atrial myocytes, this compound inhibits repolarization potassium currents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the potassium ion transport pathway. By inhibiting the KvLQT1 protein, this compound disrupts the flow of potassium ions, which can affect various cellular processes, including the action potential of cardiac cells .

Result of Action

The inhibition of potassium currents by this compound can prolong the action potential duration (APD) in cardiac cells . This can have antiarrhythmic effects, making this compound a potential candidate for the treatment of cardiac arrhythmias . Additionally, this compound has been found to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel KCNQ1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromanol 293B involves several steps, starting with the preparation of the core chromanol structure. The key steps include:

Formation of the chromanol core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as cyano, hydroxy, and sulfonamide groups to the chromanol core.

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Chromanol 293B primarily undergoes:

Substitution reactions: Introduction of various functional groups.

Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Reducing agents: Like sodium borohydride for reduction reactions.

Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Chromanol 293B has a wide range of applications in scientific research:

Pharmacology: Investigated for its potential as an antiarrhythmic agent due to its selective inhibition of the I_Ks current.

Endocrinology: Shown to improve glucose-stimulated insulin secretion in pancreatic cells by modulating potassium voltage-gated channels.

Cell Biology: Utilized in patch-clamp electrophysiology studies to understand ion channel behavior in various cell types.

Comparison with Similar Compounds

Cromakalim: Another chromanol-type compound that acts as a potassium channel opener.

Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr).

Uniqueness of Chromanol 293B: this compound is unique in its selective inhibition of the I_Ks current without affecting other potassium currents like I_Kr. This selectivity makes it a valuable tool for studying the physiological role of I_Ks and its potential therapeutic applications .

Properties

IUPAC Name |

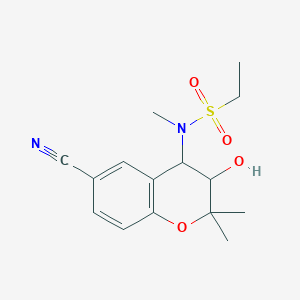

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349649 | |

| Record name | Chromanol 293B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-24-4 | |

| Record name | Chromanol 293B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].

Q4: Does the presence of ancillary subunits affect this compound's action on KCNQ1?

A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of this compound []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.

Q5: Does this compound affect other cardiac ion channels?

A5: While this compound is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].

Q7: How do structural modifications of this compound affect its activity?

A7: Studies investigating structural analogs of this compound revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.

Q8: Has this compound been tested in animal models of cardiac arrhythmias?

A8: Yes, this compound has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.

Q9: What are the key findings from in vivo studies using this compound?

A9: In vivo studies demonstrated that this compound can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI)](/img/structure/B67788.png)

![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)

![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)

![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)

![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)